(2E)-1-(Furan-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
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Overview
Description
(2E)-1-(Furan-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, also known as 2E-FTP, is a chemical compound derived from a furan ring, which is a five-membered aromatic heterocycle. It is a colorless solid with a melting point of 59-61°C and a boiling point of 192-194°C. 2E-FTP is of interest to researchers due to its ability to be used in a variety of applications, from synthetic organic chemistry to drug development. In
Scientific Research Applications
(2E)-1-(Furan-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one has multiple applications in scientific research. It has been used in the synthesis of a variety of compounds, such as furan-2-yl-3-arylprop-2-en-1-ones, furan-2-yl-3-alkylprop-2-en-1-ones, and furan-2-yl-3-alkenylprop-2-en-1-ones. It has also been used in the synthesis of a variety of drugs, such as anticonvulsants and antimalarials. In addition, (2E)-1-(Furan-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one has been used in the synthesis of polymers, such as polyurethanes and polyesters.
Mechanism of Action
The mechanism of action of (2E)-1-(Furan-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is not fully understood. However, it is believed that the compound interacts with the enzymes involved in the metabolism of other drugs and can inhibit their activity. This can lead to an increase in the concentration of the drug in the body and can result in adverse effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2E)-1-(Furan-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one are not fully understood. However, it has been shown to have anticonvulsant and antimalarial activity in animal studies. In addition, it has been shown to have anti-inflammatory and analgesic effects. It has also been shown to have neuroprotective effects in animal studies.
Advantages and Limitations for Lab Experiments
The advantages of using (2E)-1-(Furan-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one in lab experiments include its low cost, ease of synthesis, and its ability to be used in a variety of applications. The main limitation of using (2E)-1-(Furan-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one in lab experiments is its limited availability.
Future Directions
There are a number of potential future directions for research involving (2E)-1-(Furan-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one. These include further research into its mechanism of action and its biochemical and physiological effects. In addition, further research into its potential applications in the synthesis of drugs and polymers is needed. Finally, further research into its potential toxicity and side effects should be undertaken.
Synthesis Methods
(2E)-1-(Furan-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one can be synthesized through a variety of methods. The most commonly used method is the condensation reaction of furan and 3,4,5-trimethoxyphenylprop-2-en-1-one. This reaction involves the use of a base, such as potassium carbonate or sodium hydroxide, and a strong acid, such as hydrochloric acid or sulfuric acid. The reaction is carried out at a temperature of 80-90°C for 4-6 hours. The product is then purified by recrystallization and dried.
properties
IUPAC Name |
(E)-1-(furan-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O5/c1-18-14-9-11(10-15(19-2)16(14)20-3)6-7-12(17)13-5-4-8-21-13/h4-10H,1-3H3/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJHRFPAQAZJXDX-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(Furan-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
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